![molecular formula C14H11FN2O2S B5849890 4-fluoro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5849890.png)
4-fluoro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme involved in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results as a potential therapeutic agent for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Wirkmechanismus
4-fluoro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide selectively binds to the active site of BTK and inhibits its activity. BTK is a key enzyme involved in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK activity leads to the downregulation of downstream signaling pathways, such as the PI3K/AKT and NF-κB pathways, which are involved in cell survival and proliferation. This ultimately leads to the induction of apoptosis and inhibition of cell proliferation in B-cells.
Biochemical and Physiological Effects
4-fluoro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide has been shown to have potent inhibitory activity against BTK in vitro and in vivo. In preclinical studies, 4-fluoro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide has been shown to induce apoptosis and inhibit cell proliferation in B-cells, leading to a reduction in tumor burden and prolonged survival in mouse models of CLL and NHL. 4-fluoro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide has also been shown to have a favorable safety profile in preclinical and clinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
4-fluoro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide has several advantages as a potential therapeutic agent for the treatment of B-cell malignancies. It has shown potent inhibitory activity against BTK and downstream signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation in B-cells. 4-fluoro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide has also been shown to have a favorable safety profile in preclinical and clinical studies. However, there are limitations to its use in lab experiments. 4-fluoro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide is a small molecule inhibitor, which may limit its efficacy in certain types of B-cell malignancies. Additionally, the mechanism of action of 4-fluoro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide may not be fully understood, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the development and use of 4-fluoro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide as a potential therapeutic agent for the treatment of B-cell malignancies. One potential direction is the combination of 4-fluoro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide with other targeted therapies, such as venetoclax or obinutuzumab, to enhance its efficacy. Another direction is the development of biomarkers to identify patients who are most likely to benefit from treatment with 4-fluoro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide. Additionally, further studies are needed to understand the mechanism of action of 4-fluoro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide and its potential use in other types of B-cell malignancies.
Synthesemethoden
The synthesis of 4-fluoro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide involves a multi-step process that includes the reaction of 4-fluorobenzoyl chloride with 2-amino-phenol to form 4-fluoro-N-(2-hydroxyphenyl)benzamide. This intermediate is then reacted with thiocarbonyldiimidazole to form 4-fluoro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
4-fluoro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide has been extensively studied in preclinical and clinical trials for the treatment of B-cell malignancies. In vitro studies have shown that 4-fluoro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide inhibits BTK activity and downstream signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation in B-cells. In vivo studies using mouse models of CLL and NHL have demonstrated that 4-fluoro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide reduces tumor burden and prolongs survival.
Eigenschaften
IUPAC Name |
4-fluoro-N-[(2-hydroxyphenyl)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O2S/c15-10-7-5-9(6-8-10)13(19)17-14(20)16-11-3-1-2-4-12(11)18/h1-8,18H,(H2,16,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHVIEOCHDILHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC(=O)C2=CC=C(C=C2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.